2-bromo-4-(4-methoxyphenyl)-5-Thiazolecarboxylic acid
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Overview
Description
2-bromo-4-(4-methoxyphenyl)-5-Thiazolecarboxylic acid is a heterocyclic compound containing a thiazole ring substituted with a bromo group at the second position, a methoxyphenyl group at the fourth position, and a carboxylic acid group at the fifth position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-(4-methoxyphenyl)-5-Thiazolecarboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under acidic conditions.
Bromination: The thiazole ring is then brominated at the second position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid.
Substitution with Methoxyphenyl Group: The methoxyphenyl group is introduced at the fourth position through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-(4-methoxyphenyl)-5-Thiazolecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the second position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions such as amide bond formation or esterification.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (K2CO3, NaH).
Oxidation Reactions: Oxidizing agents (mCPBA, H2O2), solvents (CH2Cl2, MeOH).
Reduction Reactions: Reducing agents (NaBH4, LiAlH4), solvents (THF, EtOH).
Coupling Reactions: Coupling agents (EDC, DCC), solvents (CH2Cl2, DMF).
Major Products Formed
Substitution Reactions: Substituted thiazoles with various functional groups.
Oxidation Reactions: Thiazole sulfoxides and sulfones.
Reduction Reactions: Thiazolidines.
Coupling Reactions: Amides and esters.
Scientific Research Applications
2-bromo-4-(4-methoxyphenyl)-5-Thiazolecarboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is used in biological assays to study enzyme inhibition, receptor binding, and cellular pathways.
Material Science: It is employed in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Agriculture: The compound is investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-bromo-4-(4-methoxyphenyl)-5-Thiazolecarboxylic acid depends on its specific application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylthiazole-5-carboxylic acid: Similar structure but with a methyl group instead of a methoxyphenyl group.
2-Bromo-4-phenylthiazole-5-carboxylic acid: Similar structure but without the methoxy group on the phenyl ring.
2-Bromo-4-(4-chlorophenyl)thiazole-5-carboxylic acid: Similar structure but with a chloro group instead of a methoxy group on the phenyl ring.
Uniqueness
2-bromo-4-(4-methoxyphenyl)-5-Thiazolecarboxylic acid is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties, reactivity, and biological activity. This structural feature may enhance its potential as a bioactive molecule and its suitability for various applications .
Properties
Molecular Formula |
C11H8BrNO3S |
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Molecular Weight |
314.16 g/mol |
IUPAC Name |
2-bromo-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO3S/c1-16-7-4-2-6(3-5-7)8-9(10(14)15)17-11(12)13-8/h2-5H,1H3,(H,14,15) |
InChI Key |
MZXKPDLSBJXGFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)Br)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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